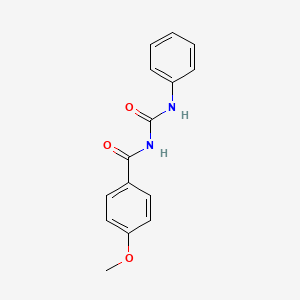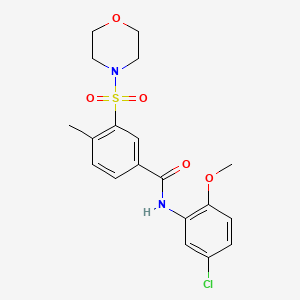
(4-butoxybenzyl)(3-fluorophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-butoxybenzyl)(3-fluorophenyl)amine, also known as BBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. BBA is a small molecule that belongs to the class of arylalkylamines, which are known to have various biological activities.
科学研究应用
(4-butoxybenzyl)(3-fluorophenyl)amine has been found to have potential applications in drug discovery and development due to its ability to modulate various biological targets. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in vitro and in vivo. (4-butoxybenzyl)(3-fluorophenyl)amine has also been found to have neuroprotective effects and could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of (4-butoxybenzyl)(3-fluorophenyl)amine is not fully understood, but it is believed to modulate various biological targets such as ion channels, enzymes, and receptors. (4-butoxybenzyl)(3-fluorophenyl)amine has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, (4-butoxybenzyl)(3-fluorophenyl)amine has been found to activate the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(4-butoxybenzyl)(3-fluorophenyl)amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. (4-butoxybenzyl)(3-fluorophenyl)amine has also been found to inhibit the production of inflammatory mediators and reduce pain in animal models. Additionally, (4-butoxybenzyl)(3-fluorophenyl)amine has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
(4-butoxybenzyl)(3-fluorophenyl)amine has several advantages for lab experiments, including its small size and ability to modulate various biological targets. It is also relatively easy to synthesize and purify. However, (4-butoxybenzyl)(3-fluorophenyl)amine has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of (4-butoxybenzyl)(3-fluorophenyl)amine. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Additionally, further research could be done to identify the specific biological targets of (4-butoxybenzyl)(3-fluorophenyl)amine and to develop more potent and selective analogs.
合成方法
The synthesis of (4-butoxybenzyl)(3-fluorophenyl)amine involves a multistep process that starts with the reaction of 3-fluorobenzylamine with butyl bromide to form 3-fluorobenzylbutylamine. This intermediate is then reacted with 4-butoxybenzaldehyde in the presence of a catalyst to form (4-butoxybenzyl)(3-fluorophenyl)amine. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
属性
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-2-3-11-20-17-9-7-14(8-10-17)13-19-16-6-4-5-15(18)12-16/h4-10,12,19H,2-3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMTWHCVJJYPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylthio)-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyrimidine](/img/structure/B5224047.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-N-(2-nitrobenzyl)acetamide](/img/structure/B5224055.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)

![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)


![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)